

PT-112: A Technical Guide to a Novel Immunogenic Antitumor Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antitumor agent-112*

Cat. No.: *B15582293*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PT-112 is a first-in-class clinical-stage small molecule conjugate of pyrophosphate and platinum, demonstrating a novel mechanism of action that distinguishes it from traditional platinum-based chemotherapies. Its primary antitumor activity stems from the induction of immunogenic cell death (ICD), a unique form of apoptosis that triggers an adaptive immune response against the tumor. PT-112's pleiotropic effects, including the inhibition of ribosomal biogenesis and induction of organelle stress, coupled with a favorable safety profile and clinical activity in heavily pre-treated patient populations, position it as a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other agents. A notable characteristic is its osteotropism, or propensity to concentrate in bone, making it particularly relevant for cancers that originate in or metastasize to the bone.^{[1][2]}

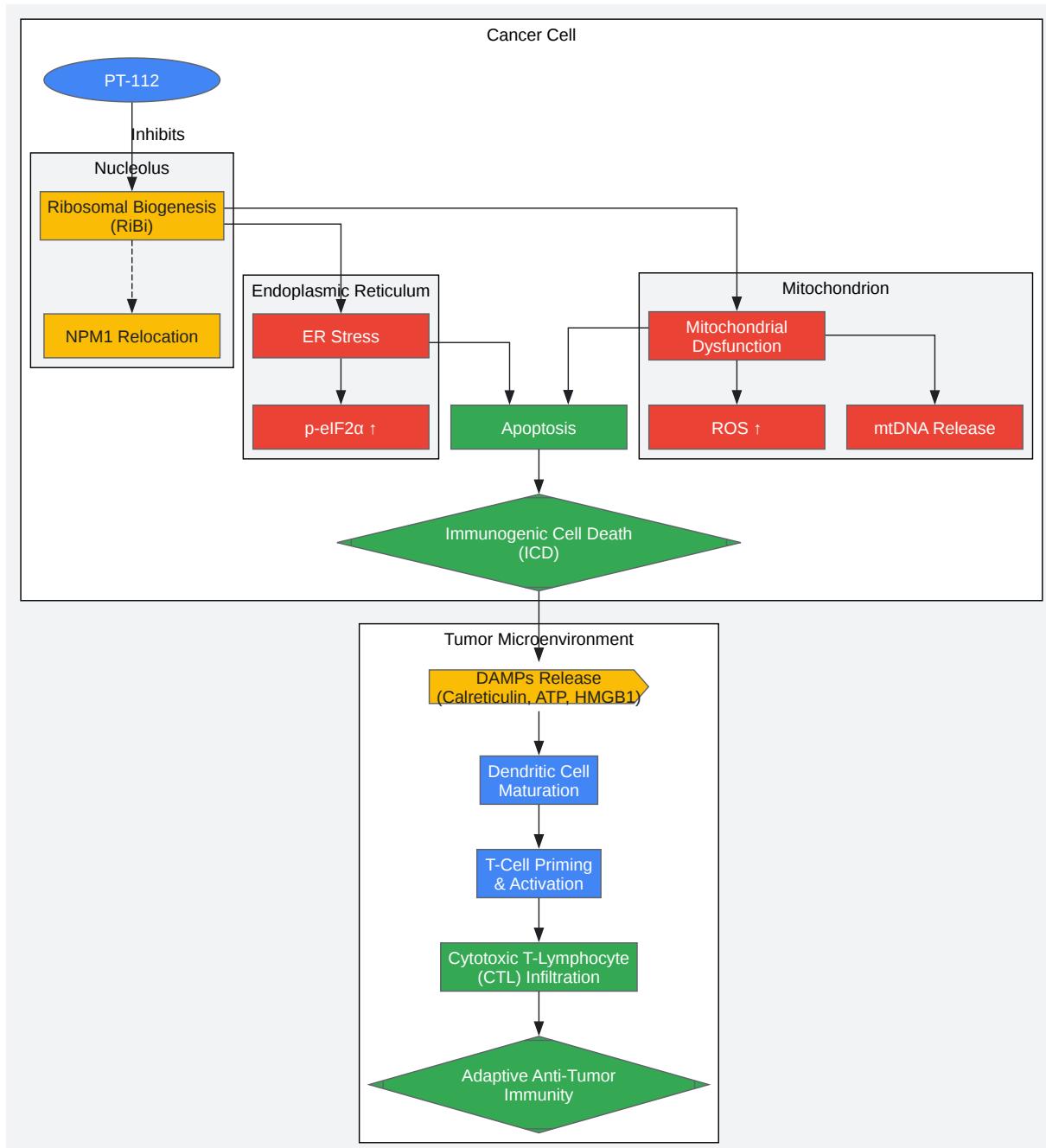
Synthesis and Characterization

PT-112, chemically known as R,R-1,2 cyclohexanediamine-pyrophosphato-platinum(II), is a novel platinum-pyrophosphate conjugate.^{[3][4]} In this structure, the Pt²⁺ ion is chelated by a diaminocyclohexane moiety and a pyrophosphate ligand.^[3] This pyrophosphate component is crucial to its unique properties, contributing to its biodistribution, particularly its affinity for bone (osteotropism), and providing it with improved pharmacokinetic and pharmacodynamic profiles compared to conventional platinum agents.^{[1][3]} Preclinical pharmacokinetic studies have shown a high proportion of the intact parent molecule in circulation.^[5]

Mechanism of Action

The primary mechanism of PT-112 is the induction of immunogenic cell death (ICD), which transforms dying cancer cells into a vaccine that stimulates a systemic anti-cancer immune response.[1][3][6] This process is initiated by a cascade of intracellular events, starting with the inhibition of ribosomal biogenesis (RiBi).[4][6][7]

Key Mechanistic Steps:


- Inhibition of Ribosomal Biogenesis: PT-112 rapidly causes nucleolar stress, evidenced by the relocation of nucleolar protein NPM1 to the nucleoplasm. This disrupts the production of ribosomes, a process on which cancer cells are highly dependent.[7]
- Organelle Stress: The inhibition of RiBi leads to downstream stress on the endoplasmic reticulum (ER) and mitochondria.[6]
 - ER Stress: This is indicated by the phosphorylation of the eukaryotic translation initiation factor 2 subunit alpha (eIF2 α).[6][8]
 - Mitochondrial Dysfunction: PT-112 induces significant mitochondrial stress, leading to an increase in mitochondrial mass, generation of reactive oxygen species (ROS), loss of mitochondrial transmembrane potential, and the release of mitochondrial DNA (mtDNA) into the cytosol, which acts as a potent immunogenic signal.[6][8][9]
- Induction of Immunogenic Cell Death (ICD): The culmination of these stress pathways is the immunogenic demise of the cancer cell. This is characterized by the emission of damage-associated molecular patterns (DAMPs), including:
 - Calreticulin (CRT) exposure on the cell surface.
 - ATP secretion.
 - High Mobility Group Box 1 (HMGB1) release.[3][8]
- Immune Activation: These DAMPs act as signals to the innate immune system, promoting the maturation of dendritic cells. These activated dendritic cells then present tumor antigens to T-cells, leading to the recruitment of cytotoxic T-lymphocytes to the tumor

microenvironment and the generation of a durable, adaptive anti-cancer immune response.

[1][3]

Signaling Pathways

PT-112 modulates several key signaling pathways to exert its anticancer effects. Unlike conventional platinum agents that rely heavily on DNA damage, PT-112's impact is more diverse.[10] It has been shown to significantly inhibit gp130, JAK/STAT (specifically STAT3), and TNF-mediated NF-κB signaling.[7][10] The inhibition of these oncogenic pathways contributes to its overall efficacy.[7]

[Click to download full resolution via product page](#)**Caption:** PT-112 Mechanism of Action Leading to Immunogenic Cell Death.

Preclinical Data

PT-112 has demonstrated broad cytotoxic activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary, indicating a spectrum of sensitivities.[\[3\]](#)

Cell Line	Cancer Type	IC50 (μM)
AGS	Gastric Adenocarcinoma	0.287
DU-145	Prostate Carcinoma	~1-10
LNCaP-C4	Prostate Carcinoma	~1-10
MDAMB415	Breast Carcinoma	222.14

Table 1: In Vitro Cytotoxicity of PT-112 in Various Human Cancer Cell Lines after 72-hour exposure. Data compiled from multiple studies.[\[3\]](#)[\[9\]](#)

Clinical Studies

PT-112 has been evaluated in multiple Phase 1 and Phase 2 clinical trials, demonstrating a manageable safety profile and encouraging signals of efficacy in heavily pre-treated patients with advanced solid tumors.

Phase 1 Monotherapy in Advanced Solid Tumors (NCT02266745)

This first-in-human, dose-escalation study established the safety and pharmacokinetics of PT-112.

Parameter	Value / Observation
Patient Population	66 heavily pre-treated patients with advanced solid tumors.
Dosing	11 dose levels (12 to 420 mg/m ²), IV infusion on Days 1, 8, 15 of a 28-day cycle.
Recommended Phase 2 Dose (RP2D)	360 mg/m ² .
Most Common TRAEs (Grade 1-2)	Fatigue (35%), nausea (24%), peripheral neuropathy (21%).
Grade 3 TRAEs	27% of patients.
Grade 4-5 TRAEs	None observed.
Efficacy Signals	Prolonged responses in thymoma and lung cancer; radiographic and serum marker improvement in prostate cancer. [2] [11]

Table 2: Summary of Phase 1 Monotherapy Trial (NCT02266745) in Advanced Solid Tumors.[\[2\]](#)
[\[11\]](#)

Phase 2 Monotherapy in Metastatic Castration-Resistant Prostate Cancer (mCRPC) (NCT02266745)

This study evaluated different dosing regimens in late-line mCRPC patients.

Parameter	Value / Observation
Patient Population	111 patients with a median of 4 prior lines of therapy.
Dosing Arms	Arm 1 (360 mg/m ² Q2W), Arm 2 (250 mg/m ² Q2W), Arm 3 (360 mg/m ² induction then 250 mg/m ²).
Key Efficacy (Arm 2)	Median OS of 16.4 months in patients without prior cabazitaxel.
Safety	Manageable and low rate of Grade 3-4 TRAEs; discontinuation due to AEs was 12%.
Immune Signal	Statistically significant 20% increase in the percentage of TCR+ blood cells.

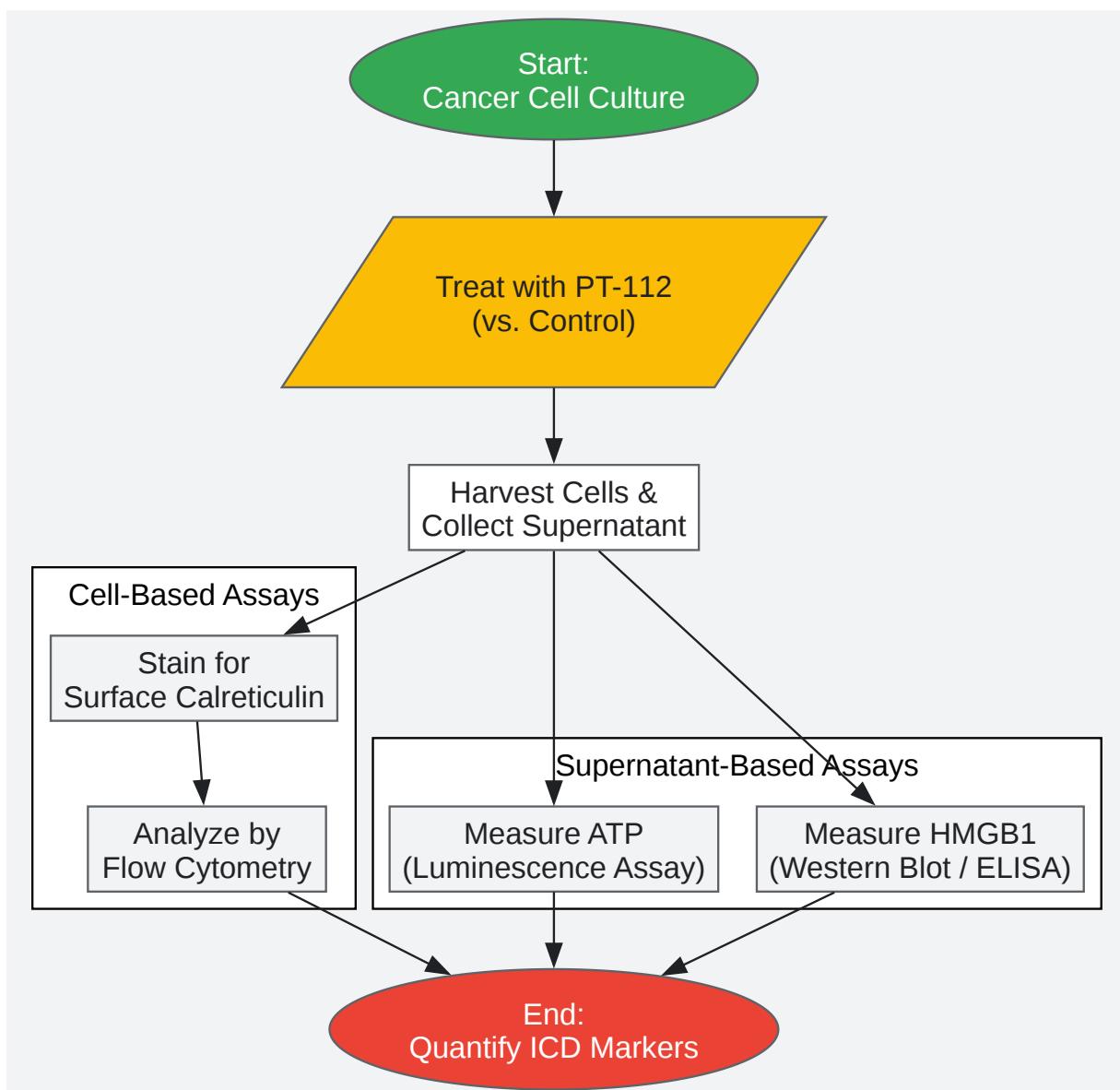
Table 3: Preliminary Results of Phase 2 mCRPC Trial (NCT02266745).[\[12\]](#)

Phase 2 in Thymic Epithelial Tumors (TETs) (NCT05104736)

This ongoing study shows promising activity in recurrent TETs.

Parameter	Value / Observation
Patient Population	Patients with recurrent TETs, progression after prior platinum therapy.
Dosing	360 mg/m ² IV on Days 1, 8, 15 of a 28-day cycle.
Efficacy (evaluable pts)	89% (8 of 9) had stable disease.
PFS (Thymic Carcinoma)	6.2 months (95% CI: 1.8–7.9 mo).
Immune Effects	Increase in activated and proliferative T cells and NK cells; increase in pro-inflammatory cytokines (IFN- γ , TNF- α).

Table 4: Preliminary Results of Phase 2 TET Trial (NCT05104736). [\[13\]](#)


Experimental Protocols

Protocol 1: Assessment of Immunogenic Cell Death (ICD) Markers

This protocol outlines the general methodology used to determine if a compound induces ICD *in vitro*.

- Cell Culture and Treatment:
 - Culture cancer cells (e.g., human prostate DU-145 or mouse TSA breast carcinoma) in appropriate media.
 - Seed cells in multi-well plates and allow them to adhere.
 - Treat cells with varying concentrations of PT-112 or vehicle control for specified time points (e.g., 24, 48, 72 hours).
- Calreticulin (CRT) Exposure Analysis (Flow Cytometry):
 - Harvest cells without using trypsin (to preserve surface proteins).

- Wash cells with a protein-free buffer.
- Incubate cells with an anti-CRT antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) in the dark.
- Co-stain with a viability dye (e.g., Propidium Iodide) to exclude dead cells.
- Analyze the cell surface fluorescence using a flow cytometer. An increase in fluorescence in the live-cell population indicates CRT exposure.
- ATP Release Assay:
 - Collect the cell culture supernatants from treated and control wells.
 - Centrifuge to remove cell debris.
 - Measure ATP concentration in the supernatant using a luciferin/luciferase-based bioluminescence assay kit according to the manufacturer's instructions.
 - Read luminescence on a plate reader. An increase in luminescence indicates ATP release.
- HMGB1 Release Analysis (Western Blot or ELISA):
 - Collect cell culture supernatants and prepare whole-cell lysates.
 - Concentrate the supernatant proteins.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with a primary antibody against HMGB1.
 - Use a secondary HRP-conjugated antibody and a chemiluminescent substrate to detect the protein. An increase in the HMGB1 band in the supernatant fraction indicates its release. Alternatively, use a specific HMGB1 ELISA kit.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Assessing In Vitro ICD Markers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. About PT-112 | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 2. researchgate.net [researchgate.net]
- 3. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Cancer cell-selective induction of mitochondrial stress and immunogenic cell death by PT-112 in human prostate cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unveiling PT-112: A Novel Platinum Agent's Molecular Impact on Colon Cancer Cells [synapse.patsnap.com]
- 11. urologytimes.com [urologytimes.com]
- 12. ascopubs.org [ascopubs.org]
- 13. AB016. Phase 2 clinical trial of PT-112 in patients with thymic epithelial tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PT-112: A Technical Guide to a Novel Immunogenic Antitumor Agent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15582293#synthesis-and-characterization-of-antitumor-agent-112>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com